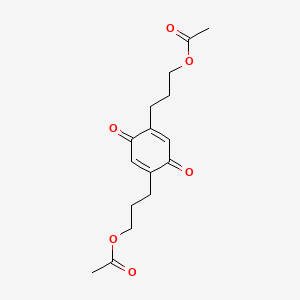
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene core with dioxo groups at positions 3 and 6, and diacetate groups attached via propane-3,1-diyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate typically involves multi-step organic reactions One common method starts with the cyclohexa-1,4-diene core, which undergoes oxidation to introduce the dioxo groups at positions 3 and 6
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled oxidation of the cyclohexa-1,4-diene core, followed by efficient substitution and esterification reactions. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxo groups or other parts of the molecule.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxo groups. It may also serve as a precursor for biologically active molecules.
Medicine
Potential applications in medicine include the development of new drugs or drug delivery systems. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability are advantageous for manufacturing processes.
Mechanism of Action
The mechanism by which (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize the dioxo groups, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses or metabolic pathways related to the dioxo groups.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene derivatives: Compounds with similar cyclohexa-1,4-diene cores but different substituents.
Dioxo compounds: Molecules containing dioxo groups at various positions.
Diacetate compounds: Compounds with diacetate groups attached to different cores.
Uniqueness
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is unique due to its combination of a cyclohexa-1,4-diene core with dioxo and diacetate groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13949-80-9 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-[4-(3-acetyloxypropyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]propyl acetate |
InChI |
InChI=1S/C16H20O6/c1-11(17)21-7-3-5-13-9-16(20)14(10-15(13)19)6-4-8-22-12(2)18/h9-10H,3-8H2,1-2H3 |
InChI Key |
MBVMQTOHLBIWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CC(=O)C(=CC1=O)CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















